3,5-dimethyl-1-(oxolan-3-ylmethyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-(oxolan-3-ylmethyl)-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with dimethyl groups and an oxolan-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(oxolan-3-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a diketone, followed by the introduction of the oxolan-3-ylmethyl group through alkylation reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization and alkylation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(oxolan-3-ylmethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can result in a wide range of substituted pyrazole derivatives.
Scientific Research Applications
3,5-Dimethyl-1-(oxolan-3-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(oxolan-3-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. In chemical reactions, its reactivity is influenced by the electronic and steric properties of its substituents.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the oxolan-3-ylmethyl group, making it less complex.
1-(Oxolan-3-ylmethyl)-1H-pyrazole: Lacks the dimethyl groups, affecting its reactivity and properties.
3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine: Similar structure but with a different position of the oxolan group.
Uniqueness
3,5-Dimethyl-1-(oxolan-3-ylmethyl)-1H-pyrazol-4-amine is unique due to the specific combination of substituents on the pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3,5-dimethyl-1-(oxolan-3-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3O/c1-7-10(11)8(2)13(12-7)5-9-3-4-14-6-9/h9H,3-6,11H2,1-2H3 |
InChI Key |
FUXKYOQYEFIXLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2CCOC2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.